7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
The compound “7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been reported in several studies . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been analyzed in various studies . The structure is typically determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidine derivatives have been studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives have been analyzed in several studies . For instance, the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-oxo-5-pyridin-4-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-10-5-9(7-1-3-13-4-2-7)15-11-8(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJGZXXQVDYQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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